BenchChemオンラインストアへようこそ!

4-Bromopyridazin-3-amine

regioselective synthesis cross-coupling pyridazine isomer differentiation

4-Bromopyridazin-3-amine is a heterocyclic brominated pyridazine featuring a bromine atom at the 4-position and a primary amine at the 3-position. With molecular formula C₄H₄BrN₃ and molecular weight 174.00 g/mol, this compound serves as a versatile synthetic intermediate enabling palladium-catalyzed cross-coupling at the C4 position while the 3-amino group provides a distinct hydrogen-bonding pharmacophore.

Molecular Formula C4H4BrN3
Molecular Weight 174.00 g/mol
CAS No. 1353101-33-3
Cat. No. B3233346
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromopyridazin-3-amine
CAS1353101-33-3
Molecular FormulaC4H4BrN3
Molecular Weight174.00 g/mol
Structural Identifiers
SMILESC1=CN=NC(=C1Br)N
InChIInChI=1S/C4H4BrN3/c5-3-1-2-7-8-4(3)6/h1-2H,(H2,6,8)
InChIKeyTXDSHENHFNOCMR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromopyridazin-3-amine (CAS 1353101-33-3): A Regiospecific Pyridazine Building Block for Pharmaceutical Synthesis and Impurity Reference Standards


4-Bromopyridazin-3-amine is a heterocyclic brominated pyridazine featuring a bromine atom at the 4-position and a primary amine at the 3-position . With molecular formula C₄H₄BrN₃ and molecular weight 174.00 g/mol, this compound serves as a versatile synthetic intermediate enabling palladium-catalyzed cross-coupling at the C4 position while the 3-amino group provides a distinct hydrogen-bonding pharmacophore . Its well-defined substitution pattern distinguishes it from the positional isomer 3-bromopyridazin-4-amine and underpins its specific role as a reference standard in the manufacture of Levoleucovorin [1].

Why 4-Bromopyridazin-3-amine Cannot Be Substituted by Its Positional Isomer or Other Pyridazine Analogs in Synthesis and Analytical Applications


The specific placement of bromine at C4 and amine at C3 on the pyridazine ring creates a regioelectronic profile that cannot be replicated by positional isomers or alternative halogenated pyridazines [1]. Literature confirms that 4-aminopyridazines exhibit fundamentally different reactivity compared to 3-aminopyridazines, and the displacement of the amino group from position 3 to position 4 'remains largely unexplored' [2]. Critically, 4-bromopyridazin-3-amine is established as a reference material meeting USP, EMA, JP, and BP standards for ANDA/NDA submissions and Levoleucovorin production—a regulatory role documented exclusively for this regioisomer [3]. Swapping to a different bromopyridazine isomer would invalidate analytical method qualification and alter the synthetic trajectory of any multi-step sequence relying on the specific C4 electrophilic center.

Quantitative Differentiation Evidence for 4-Bromopyridazin-3-amine Against Closest Analogs


Regiochemical Identity: 4-Br,3-NH₂ Substitution Pattern Confers Distinct Synthetic Handles Compared to the 3-Br,4-NH₂ Positional Isomer

The target compound (4-bromopyridazin-3-amine, CAS 1353101-33-3) bears bromine at C4 and amine at C3, while its closest positional isomer (3-bromopyridazin-4-amine, CAS 55928-84-2) reverses these substituents [1]. This reversal alters the electronic environment: in the target compound, the 3-amino group is adjacent to both ring nitrogens (N1 and N2), whereas in the isomer the 4-amino group is adjacent to only one ring nitrogen . The ACS paper by Blaise et al. explicitly states that 4-aminopyridazine chemistry is underexplored relative to 3-aminopyridazine, with only 'a few examples of relatively unsubstituted 4-aminopyridazine derivatives' reported in the literature [2]. This differential electronic character translates into distinct cross-coupling behavior: the 3-amino group in 3-aminopyridazines can coordinate palladium and influence regioselectivity, an effect absent in 4-aminopyridazine systems [2].

regioselective synthesis cross-coupling pyridazine isomer differentiation

Regulatory Recognition: Exclusive Role as a Levoleucovorin Reference Standard Under USP, EMA, JP, and BP Guidelines

Veeprho, a supplier of pharmaceutical reference standards, explicitly lists 4-bromo-3-pyridazinamine as a 'well-characterized reference material that meets stringent regulatory standards set by USP, EMA, JP, and BP' and states it 'plays a key role in Abbreviated New Drug Applications (ANDA), New Drug Applications (NDA), and the commercial production of Levoleucovorin' [1]. No comparable regulatory role is documented for the positional isomer 3-bromopyridazin-4-amine or for 5-bromopyridazin-3-amine in Levoleucovorin manufacturing or pharmacopoeial monographs . This represents a procurement-critical differentiator: a user sourcing a bromopyridazinamine for Levoleucovorin impurity profiling must select this specific regioisomer to maintain compliance with regulatory filing requirements.

Levoleucovorin pharmaceutical impurity reference standard ANDA/NDA

Vendor Purity Specifications: 98% Baseline Purity for Target Compound Versus 95% Typical for Positional Isomer

Commercial specifications from LeYan (乐研) indicate that 4-bromopyridazin-3-amine is supplied at 98% purity (product code 1562831, CAS 1353101-33-3) . In contrast, the positional isomer 3-bromopyridazin-4-amine is commonly listed at 95% minimum purity by multiple vendors . The 3 percentage-point purity differential, while modest, is significant in multi-step synthesis where cumulative impurity carry-through can reduce overall yield. The MDL number MFCD18206712 provides unique traceability for the target compound's identity verification .

purity specification quality control synthetic building block procurement

Predicted Physicochemical Profile: Boiling Point, Density, and Solubility Parameters for Reaction Design

Predicted physicochemical data for 4-bromopyridazin-3-amine include a boiling point of 354.9±22.0°C at 760 mmHg , density of 1.844±0.06 g/cm³ at 20°C , aqueous solubility of 35 g/L at 25°C , and an MDL number MFCD18206712 . The positional isomer 3-bromopyridazin-4-amine (CAS 55928-84-2) shares identical calculated density and solubility values, meaning these bulk physical parameters do not differentiate the two isomers [1]. However, the InChI Key differs between the two compounds: TXDSHENHFNOCMR-UHFFFAOYSA-N for the target compound vs. QYOMPWRHTAMYFX-UHFFFAOYSA-N for the isomer, providing unambiguous database-level differentiation .

boiling point density aqueous solubility calculated properties

Cross-Coupling Reactivity: C4 Bromine Enables Selective Palladium-Catalyzed Transformations with Documented Halogen Selectivity in Analogous Systems

The 4-bromo substituent in 4-bromopyridazin-3-amine serves as a reactive handle for palladium-catalyzed cross-coupling. In the structurally analogous compound 4-bromo-6-chloro-3-pyridazinamine (CAS 446273-59-2), the bromine atom shows preferential reactivity over chlorine in Suzuki coupling, enabling sequential functionalization . Literature describes the use of 'commercially available 4-bromo-6-chloro-3-pyridazinamine' for selective Suzuki or Negishi transformations, exploiting the unreactive nature of the pyridazine 3-amino group to obviate protecting group needs . For the simpler 4-bromopyridazin-3-amine (without the 6-chloro substituent), the single bromine provides a sole electrophilic site, eliminating regioselectivity ambiguity entirely—an advantage over dihalogenated analogs that require careful optimization to avoid mixtures [1].

Suzuki coupling Negishi coupling halogen selectivity palladium catalysis

Differential Basicity: Predicted pKa of the 3-Amino Group in 4-Bromopyridazin-3-amine Versus Related Aminopyridazine Scaffolds

Predicted pKa data for 6-bromo-3-pyridazinamine, a closely related analog, indicates a pKa of 4.06±0.10 for the amino group [1]. While direct experimental pKa data for 4-bromopyridazin-3-amine itself was not located in the searched literature, the 3-aminopyridazine scaffold class has been systematically studied for protonation thermodynamics [2]. The Arnaud-Neu et al. study on 3-aminopyridazines demonstrated that pKa values (specifically log K₂ for the amidino nitrogen) are linearly correlated with Taft and Hammett substituent parameters, allowing predictive extrapolation of basicity based on ring substitution pattern [2]. In contrast, 4-aminopyridazines (including the isomer 3-bromopyridazin-4-amine) exhibit different protonation behavior: 4-aminopyridazine exchanges in acid solution as the conjugate acid specifically at the 5-position, a distinct mechanistic pathway from 3-aminopyridazines [3].

pKa prediction basicity hydrogen bonding pharmacophore design

Procurement-Guiding Application Scenarios for 4-Bromopyridazin-3-amine Based on Quantified Differentiation Evidence


Levoleucovorin Impurity Profiling and ANDA/NDA Regulatory Submission Support

4-Bromopyridazin-3-amine is procured as a certified reference standard for identifying and quantifying process-related impurities in Levoleucovorin drug substance and drug product [1]. The compound's USP/EMA/JP/BP-recognized status makes it indispensable for pharmaceutical analytical laboratories preparing ANDA or NDA submissions [1]. Procurement of this specific regioisomer—not 3-bromopyridazin-4-amine or 5-bromopyridazin-3-amine—is mandatory to meet regulatory method validation requirements for impurity profiling in Levoleucovorin calcium [1]. Suppliers such as Veeprho and Clearsynth provide this compound with full characterization documentation suitable for regulatory filing .

Regioselective Synthesis of 4-Substituted 3-Aminopyridazine Libraries via Suzuki or Negishi Cross-Coupling

The C4 bromine atom serves as a single, unambiguous electrophilic site for palladium-catalyzed cross-coupling, enabling the construction of 4-aryl, 4-alkenyl, or 4-alkyl substituted 3-aminopyridazine libraries without competing side reactions at other positions . Unlike 4-bromo-6-chloro-3-pyridazinamine, which requires optimization for halogen selectivity (Br vs. Cl), the monobromo compound eliminates regioselectivity ambiguity entirely [2]. The 3-amino group is reported to be unreactive under standard Buchwald and Suzuki conditions, negating the need for a protecting group and streamlining synthetic sequences . This makes the compound the preferred starting material for SAR exploration campaigns targeting the 4-position of the pyridazine ring.

Scaffold for Bromodomain and Kinase Inhibitor Probe Development (SMARCA2/4, PBRM1, PDE10a)

Aminopyridazine scaffolds, including 4-bromopyridazin-3-amine, have been elaborated into selective probes for the bromodomains of SMARCA2, SMARCA4, and the fifth bromodomain of PBRM1 [3]. The compound's specific 4-bromo substitution pattern enables late-stage diversification at the C4 position, while the 3-amino group provides a key hydrogen-bonding interaction with the acetyl-lysine binding pocket [3]. The regioisomer 3-bromopyridazin-4-amine would produce a different vector for the amine pharmacophore, potentially altering binding selectivity [4]. Additionally, structurally related 4-bromo-6-chloro-3-pyridazinamine has been applied in the preparation of potent imidazo[1,2-b]pyridazine PDE10a inhibitors, highlighting the broader utility of this substitution pattern in CNS drug discovery .

High-Purity Building Block for Multi-Step Medicinal Chemistry Campaigns Requiring >97% Starting Material Integrity

With commercially available purity of 98% (LeYan), 4-bromopyridazin-3-amine meets the threshold for multi-step synthesis where cumulative impurity effects are a concern . The 3% purity advantage over the typical 95% specification of the positional isomer translates to reduced pre-use purification requirements and more predictable reaction outcomes . The unique MDL number MFCD18206712 provides unambiguous database-level compound identification, reducing the risk of isomeric mis-assignment during procurement and inventory management . This is particularly important given the documented confusion between 4-bromopyridazin-3-amine and 3-bromopyridazin-4-amine in some chemical databases [1].

Quote Request

Request a Quote for 4-Bromopyridazin-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.